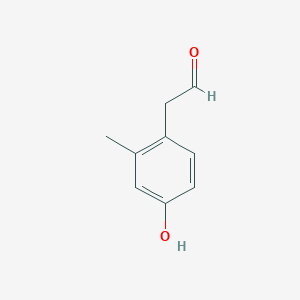
(4-Hydroxy-2-methylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the second position on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Hydroxy-2-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4-Hydroxy-2-methylphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced via the catalytic dehydrogenation of (4-Hydroxy-2-methylphenyl)methanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (4-Hydroxy-2-methylphenyl)acetic acid.
Reduction: (4-Hydroxy-2-methylphenyl)methanol.
Substitution: (4-Alkoxy-2-methylphenyl)acetaldehyde or (4-Hydroxy-2-methylphenyl)acetate.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2-methylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its conversion into the corresponding carboxylic acid. Additionally, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxyphenyl)acetaldehyde: Similar structure but lacks the methyl group at the second position.
(4-Hydroxy-3-methylphenyl)acetaldehyde: Similar structure but has the methyl group at the third position instead of the second.
(4-Hydroxy-2-methylacetophenone): Similar structure but has a ketone group instead of an aldehyde group.
Uniqueness
(4-Hydroxy-2-methylphenyl)acetaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities.
Propiedades
Número CAS |
791594-78-0 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3 |
Clave InChI |
BHYLAGXLVFPDAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















